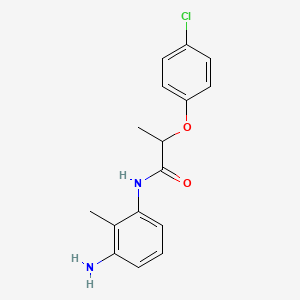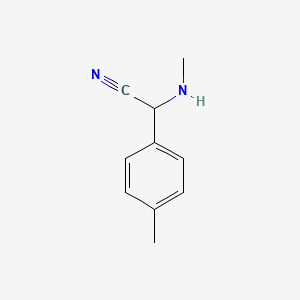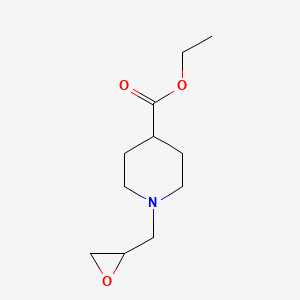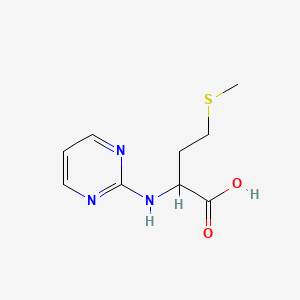
Acétate de méthyle 2-(1,5-naphtyridin-2-yl)
Vue d'ensemble
Description
Methyl 2-(1,5-naphthyridin-2-yl)acetate, also known as MNAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNAA is a heterocyclic compound that belongs to the family of naphthyridines, which are known to possess a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Acétate de méthyle 2-(1,5-naphtyridin-2-yl): est un précurseur précieux dans la synthèse de composés hétérocycliques. Le motif 1,5-naphtyridine est une structure cruciale en chimie médicinale en raison de sa bioactivité. Les chercheurs utilisent ce composé pour synthétiser divers hétérocycles, ce qui peut conduire au développement de nouveaux agents thérapeutiques .
Ligand pour les complexes métalliques
Ce composé agit comme un ligand, se coordonnant aux métaux pour former des complexes. Dans une étude, des dérivés de 1,5-naphtyridine ont été observés se coordonnant avec Pd(II) pour produire divers complexes. Ces complexes métalliques ont des applications potentielles en catalyse et en science des matériaux .
Activité biologique
Le système cyclique de naphtyridine présent dans Acétate de méthyle 2-(1,5-naphtyridin-2-yl) est connu pour une large gamme d'activités biologiques. Il est utilisé dans l'étude de composés qui peuvent présenter des propriétés antibactériennes, antifongiques ou anticancéreuses, contribuant à la découverte de nouveaux médicaments .
Applications optiques
En raison de ses caractéristiques structurales uniques, ce composé peut être utilisé dans l'étude des matériaux optiques. Les dérivés de naphtyridine sont explorés pour leurs propriétés luminescentes, qui pourraient être appliquées dans le développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs photoniques .
Études de réactivité
La réactivité de Acétate de méthyle 2-(1,5-naphtyridin-2-yl) avec divers réactifs est un domaine d'intérêt. Comprendre son comportement dans des réactions telles que les oxydations, les réductions et le couplage croisé peut fournir des informations pour la conception de voies de synthèse plus efficaces pour les produits pharmaceutiques .
Développement d'agents de diagnostic
Les chercheurs étudient l'utilisation de dérivés de naphtyridine dans le développement d'agents de diagnostic. Ces composés peuvent être marqués avec des agents d'imagerie et utilisés en imagerie diagnostique pour détecter des maladies comme le cancer .
Capteurs chimiques
Le cadre structurel des dérivés de naphtyridine les rend appropriés pour une utilisation dans les capteurs chimiques. Ces capteurs peuvent détecter la présence d'ions ou de molécules spécifiques, ce qui est crucial pour la surveillance environnementale et les processus industriels .
Étude des interactions non covalentes
Acétate de méthyle 2-(1,5-naphtyridin-2-yl): est également utilisé dans l'étude des interactions non covalentes, telles que les liaisons hydrogène et les interactions π-π. Cette recherche est fondamentale pour comprendre les processus de reconnaissance moléculaire, qui sont essentiels dans les systèmes biologiques et la science des matériaux .
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-(1,5-naphthyridin-2-yl)acetate are currently unknown. This compound is a derivative of the 1,5-naphthyridine class , which is known to exhibit a variety of biological activities.
Mode of Action
As a 1,5-naphthyridine derivative, it may interact with its targets through hydrogen bonding . .
Analyse Biochimique
Biochemical Properties
Methyl 2-(1,5-naphthyridin-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand coordinating to metal ions such as Pd(II), forming complexes that can affect biochemical pathways . These interactions are essential for understanding the compound’s role in biological systems and its potential therapeutic applications.
Cellular Effects
The effects of Methyl 2-(1,5-naphthyridin-2-yl)acetate on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various enzymes and proteins within the cell, leading to changes in cellular behavior and function . These effects are critical for understanding how the compound can be used in therapeutic contexts and its potential side effects.
Molecular Mechanism
At the molecular level, Methyl 2-(1,5-naphthyridin-2-yl)acetate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression. For example, its interaction with metal ions and subsequent formation of complexes can alter the activity of enzymes involved in critical cellular processes . Understanding these molecular mechanisms is vital for developing targeted therapies and predicting the compound’s behavior in biological systems.
Temporal Effects in Laboratory Settings
The stability and degradation of Methyl 2-(1,5-naphthyridin-2-yl)acetate over time are important factors in its biochemical analysis. In laboratory settings, the compound’s effects can change over time due to its stability and degradation products. Long-term studies have shown that the compound can have lasting effects on cellular function, which are essential for understanding its potential therapeutic applications and side effects .
Dosage Effects in Animal Models
The effects of Methyl 2-(1,5-naphthyridin-2-yl)acetate vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes. At high doses, the compound can exhibit toxic or adverse effects, which are crucial for determining safe and effective dosage ranges for therapeutic use .
Metabolic Pathways
Methyl 2-(1,5-naphthyridin-2-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding how the compound is processed within the body and its potential effects on overall metabolism .
Transport and Distribution
The transport and distribution of Methyl 2-(1,5-naphthyridin-2-yl)acetate within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These factors are important for understanding how the compound exerts its effects and its potential therapeutic applications .
Subcellular Localization
Methyl 2-(1,5-naphthyridin-2-yl)acetate’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in predicting its effects on cellular processes and its potential therapeutic applications .
Propriétés
IUPAC Name |
methyl 2-(1,5-naphthyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-8-4-5-9-10(13-8)3-2-6-12-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLYPVCCYRBJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)






![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390899.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)

![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)


